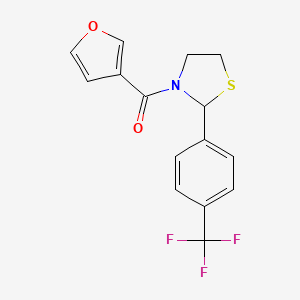

Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Description

Properties

IUPAC Name |

furan-3-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2S/c16-15(17,18)12-3-1-10(2-4-12)14-19(6-8-22-14)13(20)11-5-7-21-9-11/h1-5,7,9,14H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYJACFNTNDGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=COC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves multi-step reactions. One common method includes the condensation of furan-3-carboxaldehyde with 2-(4-(trifluoromethyl)phenyl)thiazolidine-3-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various substituted furan and thiazolidine derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.

Scientific Research Applications

Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a complex organic compound featuring a furan ring, a thiazolidine ring, and a trifluoromethyl-substituted phenyl group. It belongs to the heterocyclic compounds, drawing interest in medicinal chemistry for its potential biological activities and uses in drug development. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to permeate cell membranes and interact with intracellular targets.

Scientific Research Applications

This compound has applications across different fields:

- Chemistry It serves as an intermediate in synthesizing more complex heterocyclic compounds. Its versatility is evident in generating various derivatives.

- Biology The compound has been studied for its potential as an antimicrobial and antifungal agent , demonstrating effectiveness against various pathogens.

- Medicine Ongoing studies explore its role as an anti-inflammatory and anticancer agent, with preliminary findings suggesting it may inhibit specific kinases involved in cell proliferation, thus exhibiting anticancer properties.

- Industry It is used in developing new materials with specific electronic and optical properties.

Structural Features and Similar Compounds

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties that enhance its biological activity. This unique substitution increases lipophilicity, aiding in cellular penetration and interaction with intracellular targets, thereby distinguishing it from similar compounds.

| Compound Name | Structural Features |

|---|---|

| Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone | Similar thiazolidine structure; different furan position |

| Furan-3-yl(2-(4-methylphenyl)thiazolidin-3-yl)methanone | Similar thiazolidine structure; lacks trifluoromethyl group |

| Furan-3-yl(2-(4-chlorophenyl)thiazolidin-3-yl)methanone | Similar thiazolidine structure; different substituent on phenyl |

Mechanism of Action

The mechanism of action of Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Data Tables

| Compound Name | Core Structure | Key Substituents | Aryl Group | Molecular Weight (g/mol) | Biological Activity | Reference |

|---|---|---|---|---|---|---|

| Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone | Thiazolidin-3-yl | 2-(4-Trifluoromethylphenyl) | Furan-3-yl | 327.33 | Not reported | - |

| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | Thiazol-3-yl | 2-(4-Fluorophenylimino), 4-methyl | 4-Methylphenyl | ~341.35 | Structural analog | |

| AAP series () | Thiazolidin-3-yl | 2-Benzylidene amino, 4-(benzyloxy)phenyl | Varied | ~400–450 | Antimicrobial activity | |

| Example 14E () | Pyridin-3-yl | 4-Methoxyphenyl, 5-iodo | Phenyl, 4-CF3 | 560.2 (M++1) | High stability |

Research Findings

- Synthetic Strategies: The target compound’s synthesis may parallel methods in (α-halogenated ketone coupling) or (furanone condensation), though direct pathways are unspecified in the provided data .

Structure-Activity Relationships (SAR) :

- Thiazolidine vs. Thiazole : Saturation in thiazolidine may enhance binding flexibility but reduce solubility compared to thiazole derivatives .

- Trifluoromethyl Impact : This group’s electron-withdrawing nature likely improves metabolic stability and target affinity, as seen in ’s pyridine derivative .

Biological Activity

Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its biological properties, mechanisms of action, synthesis, and potential applications in various therapeutic areas.

Structural Overview

The compound features a furan ring , a thiazolidine ring , and a trifluoromethyl-substituted phenyl group . The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. This unique structure positions the compound as a candidate for diverse therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown effectiveness against various pathogens, including both bacteria and fungi. For instance, derivatives of related thiazolidine compounds have demonstrated antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

- Antifungal Properties : The compound has been evaluated for antifungal activity, contributing to its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Effects : Ongoing research is exploring its role in reducing inflammation, which is critical in treating various chronic diseases.

- Anticancer Potential : The compound may inhibit specific kinases involved in cell proliferation, suggesting anticancer properties. Initial findings indicate promising results in inhibiting cancer cell lines, although further studies are required to elucidate the precise mechanisms .

The mechanism of action involves the inhibition of various molecular targets. The trifluoromethyl group enhances interactions with enzymes and receptors, modulating key biochemical pathways. For example, it may inhibit kinases that play crucial roles in cancer cell proliferation .

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Common methods include:

- Formation of the thiazolidine ring through condensation reactions.

- Introduction of the furan moiety via cyclization.

- Substitution of the trifluoromethyl group on the phenyl ring to enhance biological activity.

Case Studies and Research Findings

Recent studies have explored similar compounds and their biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.